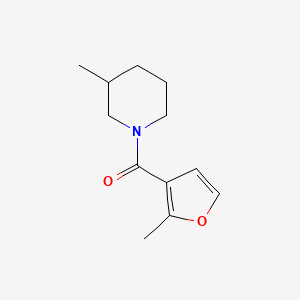
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone, also known as MFM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MFM is a member of the piperidine family and has a unique chemical structure that makes it an attractive candidate for use in various fields of research. In
Aplicaciones Científicas De Investigación
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has shown promise in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been used as a tool to study the role of the dopaminergic system in addiction and reward pathways. In pharmacology, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been used to investigate the effects of various drugs on the central nervous system. In medicinal chemistry, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been explored as a potential lead compound for the development of new drugs targeting the dopaminergic system.
Mecanismo De Acción
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at this receptor site. The dopamine D3 receptor is primarily located in the mesolimbic system of the brain, which is involved in reward and motivation pathways. By blocking the activity of dopamine at this receptor site, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can modulate the activity of these pathways and potentially be used to treat addiction and other related disorders.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects, including changes in dopamine release, locomotor activity, and drug-seeking behavior. In animal studies, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. Additionally, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce the expression of certain genes involved in drug-seeking behavior, suggesting that it may have a long-term impact on addiction-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of the mesolimbic system. Additionally, (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone has a relatively low toxicity profile, making it a safer alternative to other compounds used in addiction research. However, one limitation of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone. One potential area of exploration is the development of new drugs based on the structure of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone that could be used to treat addiction and related disorders. Additionally, further research is needed to understand the long-term effects of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone on addiction-related behaviors and the potential for its use in clinical settings. Finally, the development of new techniques for administering (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone, such as nanotechnology-based delivery systems, could improve its efficacy and usability in lab experiments.
Métodos De Síntesis
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylfuran-3-carboxylic acid with 3-methylpiperidine and subsequent reduction of the resulting intermediate. The purity of (2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone can be improved through the use of various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
(2-methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-4-3-6-13(8-9)12(14)11-5-7-15-10(11)2/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAXTDFSYBLZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylfuran-3-yl)-(3-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

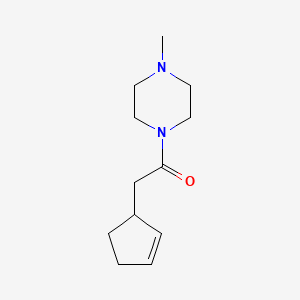
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)

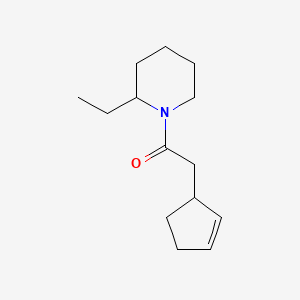


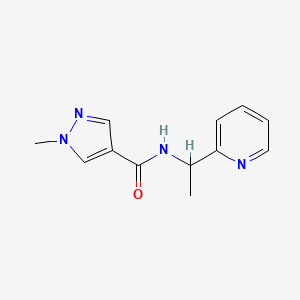



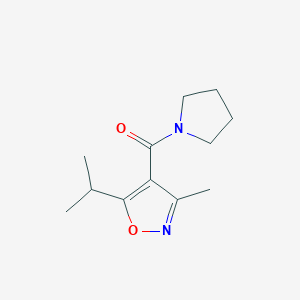

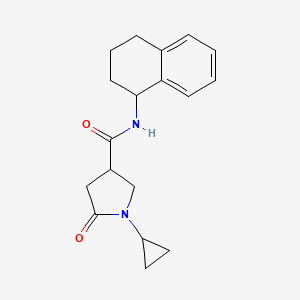
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)